4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
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Overview
Description
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a hydroxy group at the 4th position, a methoxy group at the 8th position, and a trifluoromethyl group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-methoxyquinoline with trifluoromethylating agents in the presence of a base, followed by hydrolysis to introduce the hydroxy group at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Hydroxy-2-(trifluoromethyl)quinoline
- 8-Methoxy-2-(trifluoromethyl)quinoline
- 4-Hydroxy-8-methoxyquinoline
Comparison: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is unique due to the presence of all three functional groups (hydroxy, methoxy, and trifluoromethyl) on the quinoline ring. This combination of groups imparts distinct chemical properties and potential biological activities compared to similar compounds that may lack one or more of these groups .
Properties
IUPAC Name |
8-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTJOLUVQOIHEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347127 |
Source
|
Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-84-1 |
Source
|
Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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